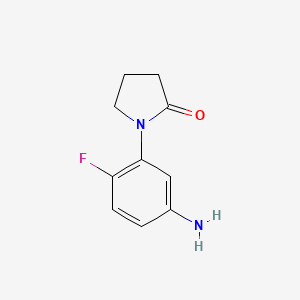

1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Description

BenchChem offers high-quality 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-amino-2-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c11-8-4-3-7(12)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMESHIWWYRXULU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001268055 | |

| Record name | 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926215-19-2 | |

| Record name | 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926215-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001268055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one

Abstract: 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is a substituted aromatic pyrrolidinone, a class of compounds recognized for its versatile applications in medicinal chemistry and materials science. The presence of a fluorinated phenyl ring and an amino substituent suggests its potential as a key intermediate in the synthesis of pharmacologically active molecules. This guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, underpinned by a survey of synthetic and analytical methodologies relevant to its class.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidin-2-one moiety is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals.[1][2] This five-membered lactam structure is valued for its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[3] The introduction of a 2-fluorophenyl group can further enhance these characteristics, as fluorine substitution is a well-established strategy in medicinal chemistry to modulate electronic properties and resistance to metabolic degradation.[4] The additional presence of an amino group provides a reactive handle for further chemical modifications, making 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one a valuable building block for the synthesis of a diverse range of complex molecules.[5]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one | N/A |

| CAS Number | 926215-19-2 | [6] |

| Molecular Formula | C₁₀H₁₁FN₂O | Calculated |

| Molecular Weight | 194.21 g/mol | Calculated |

| Appearance | N/A | |

| Melting Point | N/A | |

| Boiling Point | N/A | |

| Solubility | N/A |

Synthesis and Mechanistic Considerations

While a specific, detailed synthesis protocol for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of N-aryl pyrrolidin-2-ones. A common and effective approach involves the nucleophilic substitution reaction between a suitably substituted aniline and a γ-lactone or its precursor.

A potential synthetic pathway could involve the reaction of 4-fluoro-3-nitroaniline with γ-butyrolactone under conditions that facilitate ring-opening followed by intramolecular cyclization. The resulting nitro-intermediate would then be reduced to the target amino compound.

Caption: Plausible synthetic route for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one.

Expert Insight: The choice of catalyst and reaction conditions for the initial N-arylation would be critical to optimize the yield and minimize side reactions. The subsequent reduction of the nitro group is a standard transformation, with various reagents available to achieve high efficiency.

Spectroscopic Characterization

Detailed experimental spectroscopic data for 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one is not currently available in the public domain. However, based on the chemical structure, the expected spectroscopic features can be predicted.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the fluorine and amino substituents. The pyrrolidinone ring protons would appear as multiplets in the aliphatic region.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the lactam, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the pyrrolidinone ring.

-

¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

4.2. Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

-

N-H stretching vibrations of the primary amine.

-

C=O stretching of the lactam carbonyl group.

-

C-F stretching.

-

Aromatic C-H and C=C stretching vibrations.

4.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the pyrrolidinone ring and loss of small neutral molecules.

Applications in Research and Drug Development

The structural motifs present in 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one suggest its potential utility as a key intermediate in the development of novel therapeutic agents. The pyrrolidinone core is a feature of drugs with diverse biological activities, including nootropic, anticonvulsant, and anti-inflammatory effects.[2][3]

The amino group serves as a crucial functional handle for the introduction of various pharmacophores through reactions such as acylation, alkylation, or sulfonylation. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize biological activity against a specific target.

Caption: Workflow for utilizing the title compound in drug discovery.

Conclusion

1-(5-amino-2-fluorophenyl)pyrrolidin-2-one represents a promising, yet underexplored, chemical entity. Its structure combines the favorable properties of the pyrrolidinone scaffold with the strategic placement of fluoro and amino substituents, making it a valuable building block for synthetic and medicinal chemistry. Further research to elucidate its definitive synthesis, and comprehensive characterization, and to explore its utility in the development of novel bioactive compounds is warranted.

References

-

Dybek, M., Wallach, J., & Kavanagh, P. V. (2019). Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Drug testing and analysis, 11(8), 1144–1161. [Link]

-

Li Petri, G., Contino, A., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4938. [Link]

-

Boichenko, M. A., Plodukhin, A. Y., Shorokhov, V. V., Lebedev, D. S., Filippova, A. V., Zhokhov, S. S., Tarasenko, E. A., Rybakov, V. B., Trushkov, I. V., & Ivanova, O. A. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8468. [Link]

-

Hosseinzadeh, Z., Ramazani, A., & Razzaghi-Asl, N. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(6), 768-786. [Link]

-

Katritzky, A. R., Ji, Y., & Fang, Y. (2000). Preparation of 1,5-disubstituted pyrrolidin-2-ones. The Journal of organic chemistry, 65(14), 4364–4369. [Link]

-

Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

- Google Patents.

- Google Patents. Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide.

-

European Patent Office. PREPARATION OF (S)-N-(5-((R)-2-(2,5-DIFLUOROPHENYL)PYRROLIDIN-1-YL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL). [Link]

-

Pharma Inventor Inc. Patent & Publications. [Link]

-

ResearchGate. Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives | Request PDF. [Link]

-

Fuchigami, T., Nakayama, M., & Irie, T. (2012). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin. Bioorganic & medicinal chemistry, 20(18), 5485–5493. [Link]

-

Miyake, H., Yakushijin, K., & Horne, D. A. (2001). Pyrrolidine inhibitors of human cytosolic phospholipase A2. Part 2: synthesis of potent and crystallized 4-triphenylmethylthio derivative 'pyrrophenone'. Bioorganic & medicinal chemistry letters, 11(4), 491–494. [Link]

-

Broad Institute. WO 2018/183936 Al. [Link]

-

Gierczak, M., Szczesna, D., & Szukalska, A. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl). Crystals, 9(11), 555. [Link]

-

Gierczak, M., Szczesna, D., & Szukalska, A. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. Crystals, 13(6), 920. [Link]073-4352/13/6/920)

Sources

- 1. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines/Benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one | 926215-19-2 [chemicalbook.com]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one is a highly specialized, bifunctional intermediate frequently utilized in the development of targeted therapies, such as kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality in drug design, and self-validating synthetic methodologies, serving as a comprehensive guide for drug development professionals.

Physicochemical Profiling

Understanding the exact quantitative data of this intermediate is critical for predicting its behavior in both synthetic workflows and biological systems. The compound's molecular formula is established as C10H11FN2O, yielding a molecular weight of 194.21 g/mol [1].

Table 1: Quantitative Physicochemical Data

| Property | Value |

| Chemical Name | 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one |

| CAS Number | 926215-19-2 |

| Molecular Formula | C10H11FN2O |

| Molecular Weight | 194.21 g/mol |

| Monoisotopic Exact Mass | 194.0855 Da |

| Hydrogen Bond Donors | 1 (Primary Amine) |

| Hydrogen Bond Acceptors | 2 (Carbonyl Oxygen, Lactam Nitrogen) |

| Rotatable Bonds | 1 (Aryl-Nitrogen bond) |

Structural Causality in Drug Design

As a Senior Application Scientist, it is imperative to look beyond the basic structure and understand why this specific substitution pattern is engineered:

-

The Ortho-Fluorine Effect: The incorporation of a fluorine atom ortho to the pyrrolidin-2-one nitrogen is a deliberate stereoelectronic maneuver. Fluorine's high electronegativity and specific van der Waals radius (1.47 Å) induce a strong dipole and steric repulsion against the lactam carbonyl. This restricts the rotation of the N-Aryl bond, effectively locking the molecule into a low-energy conformation. In target binding, pre-organizing the ligand conformation reduces the entropic penalty, thereby enhancing target affinity.

-

The Pyrrolidin-2-one Ring: This 5-membered lactam acts as a rigidified, metabolically stable bioisostere for aliphatic amides. It provides a directional hydrogen-bond acceptor (the carbonyl oxygen) while significantly improving aqueous solubility compared to highly lipophilic alkyl or aryl groups.

-

The 5-Amino Handle: The primary aniline acts as the nucleophilic anchor for diversification, designed specifically for transition-metal-catalyzed cross-coupling reactions to build extended pharmacophores.

Synthetic Methodology: A Self-Validating Protocol

To ensure high fidelity and yield, the synthesis of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one follows a robust, three-step self-validating protocol starting from 2-fluoro-5-nitroaniline. The protocol utilizes in-process controls (IPCs) at each step to guarantee structural integrity.

Step-by-Step Synthesis Workflow

-

Amidation:

-

Procedure: React 2-fluoro-5-nitroaniline with 4-chlorobutyryl chloride in dichloromethane (DCM).

-

Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HCl byproduct. This prevents premature protonation of the aniline, driving the nucleophilic acyl substitution to completion.

-

-

Intramolecular Cyclization:

-

Procedure: Treat the resulting intermediate with Sodium Hydride (NaH) in anhydrous DMF at 0°C, warming to room temperature.

-

Causality: NaH irreversibly deprotonates the amide nitrogen. The resulting highly nucleophilic amide anion undergoes a rapid intramolecular 5-exo-tet ring closure, displacing the terminal chloride to form the thermodynamically stable pyrrolidinone ring.

-

-

Nitro Reduction:

-

Procedure: Subject the cyclized intermediate to hydrogenation (H2 gas) over a Palladium on Carbon (Pd/C) catalyst in methanol.

-

Causality: Pd/C provides a clean, chemoselective reduction of the nitro group to the primary amine. Careful monitoring of hydrogen pressure is required to prevent catalytic hydrodefluorination—a common, detrimental side reaction when reducing fluorinated aromatics.

-

Figure 1: Step-by-step synthetic workflow for 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one.

Analytical Characterization and Validation

Rigorous analytical validation is required to confirm the absence of des-fluoro impurities and verify lactam formation.

-

High-Resolution Mass Spectrometry (HRMS): HPLC-TOF-MS analysis is the gold standard for this compound. The theoretical monoisotopic exact mass for the formula C10H11FN2O is calculated at 194.0855 Da. In positive electrospray ionization (ESI+), the target [M+H]+ ion will appear at m/z 195.0934.

-

Fragmentation Profiling: Electron ionization (EI) fragmentation patterns of related fluorophenylpyrrolidinones typically exhibit a robust molecular ion peak at m/z 194. This is followed by a characteristic, thermodynamically driven loss of the amino group (-NH2) to yield a stable fragment at m/z 178[2].

Application Workflow: Kinase Inhibitor Assembly

The primary utility of this compound is acting as an advanced intermediate in the synthesis of complex APIs via Palladium-Catalyzed Cross-Coupling.

Protocol: Buchwald-Hartwig Amination

-

Step 1 (Reagent Preparation): In an oven-dried Schlenk flask under argon, charge 1.0 eq of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one and 1.1 eq of a target heteroaryl chloride (e.g., a substituted 2-chloropyrimidine).

-

Step 2 (Catalyst & Base Loading): Add 0.05 eq Pd2(dba)3, 0.1 eq Xantphos, and 2.0 eq anhydrous Cs2CO3. Causality: Xantphos is selected for its wide bite angle, which accelerates reductive elimination and suppresses unwanted β-hydride elimination. Cs2CO3 provides necessary basicity without acting as a competing nucleophile.

-

Step 3 (Solvent & Degassing): Suspend in anhydrous 1,4-dioxane (0.1 M). Degas via three freeze-pump-thaw cycles to remove dissolved oxygen, which would irreversibly oxidize the Pd(0) active catalyst.

-

Step 4 (Execution): Heat to 100°C for 12 hours. Monitor via LC-MS until the starting aniline mass is fully consumed.

Figure 2: Buchwald-Hartwig cross-coupling utilizing the 5-amino functional handle.

References[1] Title: 926215-19-2 | 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one | BLD Pharm

Source: bldpharm.com URL: 2] Title: 3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one - Benchchem Source: benchchem.com URL: ] Title: ANALYTICAL REPORT - pF-4-methylaminorex (C10H11FN2O) - Policija Source: policija.si URL:

Sources

The 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one Scaffold in Drug Discovery: Nomenclature, Synthesis, and Target Applications

Executive Summary In modern medicinal chemistry, the identification and utilization of privileged scaffolds are paramount for accelerating drug discovery. As a Senior Application Scientist, I approach the 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one building block not merely as a commercial reagent, but as a highly tunable vector for pharmacophore exploration. This technical guide systematically deconstructs the structural rationale of this scaffold, clarifies its nomenclature and synonyms across global literature, and provides field-validated synthetic protocols for its integration into targeted therapeutics.

Nomenclature and Literature Synonyms

The compound is widely utilized across international pharmaceutical patents and academic literature, leading to several accepted synonyms based on IUPAC conventions and historical lactam nomenclature. Accurate identification is critical for researchers querying structure-activity relationship (SAR) databases or sourcing raw materials.

The table below consolidates the quantitative data and accepted synonyms for this scaffold to ensure precise cross-referencing[1],[2]:

| Property / Characteristic | Detail |

| IUPAC Name | 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one |

| Primary Literature Synonym | 1-(5-Amino-2-fluorophenyl)-2-pyrrolidinone[3] |

| Alternative Synonyms | N-(5-amino-2-fluorophenyl)- |

| International Synonyms | 1-(5-아미노-2-플루오로페닐)피롤리딘-2-온 (Korean)[2] |

| CAS Registry Number | 926215-19-2[1] |

| Molecular Formula | C10H11FN2O[2] |

| Molecular Weight | 194.21 g/mol [1] |

| Commercial Purity Standard | NLT 98% (Typical Industrial Grade)[2] |

Structural Rationale and Medicinal Chemistry Profile

The architectural design of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one offers a trifecta of medicinal chemistry advantages:

-

The Pyrrolidin-2-one Core (Lactam): The five-membered nitrogen heterocycle is a privileged scaffold. Unlike flat aromatic rings, the sp3-hybridized carbons of the pyrrolidine ring undergo "pseudorotation," providing superior three-dimensional (3D) spatial coverage[4]. Furthermore, the carbonyl oxygen serves as a potent, rigid hydrogen-bond acceptor, frequently utilized to anchor inhibitors within the hinge region of target kinases[5].

-

The Ortho-Fluorinated Aniline Motif: Fluorine is the ultimate bioisostere in drug design. Substituting hydrogen with fluorine at the ortho-position relative to the lactam nitrogen increases the overall lipophilicity of the molecule and effectively blocks cytochrome P450-mediated oxidative metabolism at that site[6]. Additionally, the electron-withdrawing nature of fluorine modulates the pKa of the aniline system, enhancing membrane permeability and oral bioavailability[7].

-

The 5-Amino Vector: The primary amine acts as a highly versatile synthetic handle, allowing for late-stage diversification via acylation, alkylation, or transition-metal-catalyzed cross-coupling.

Caption: Synthetic diversification pathways of the 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one scaffold.

Synthetic Methodologies & Experimental Protocols

When incorporating this scaffold into a drug library, the most common first step is the functionalization of the 5-amino group.

Causality in Experimental Design: The ortho-fluoro group exerts a strong electron-withdrawing inductive effect (-I effect), which slightly deactivates the aniline system, making the 5-amino group less nucleophilic than a standard aliphatic amine. Therefore, standard coupling agents (like EDC/HOBt) often result in poor yields. To overcome this, I mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), which generates a highly reactive HOAt ester, driving the reaction to completion despite the deactivated nucleophile.

Protocol: Self-Validating HATU-Mediated Amide Coupling

-

Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 equiv.) and HATU (1.2 equiv.) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.). Stir at room temperature for 15 minutes. Validation: The solution will typically turn a pale yellow, indicating the formation of the active HOAt ester.

-

Coupling: Add 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one (1.0 equiv.)[1] to the activated mixture. Stir for 2–4 hours at room temperature.

-

In-Process Monitoring: Monitor the reaction via LC-MS. If conversion stalls >80% due to the deactivated aniline, apply gentle heating (40 °C) for an additional hour.

-

Aqueous Workup (Critical Step): Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate (3x). Crucial causality: Combine the organic layers and wash with 5% aqueous LiCl solution (3x). This specific step is mandatory to completely partition residual DMF into the aqueous phase, preventing solvent contamination that could yield false positives in downstream biological assays.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Signaling Pathways and Target Applications

Derivatives of the fluorinated pyrrolidinone scaffold are heavily featured in the design of epigenetic modulators (such as Histone Deacetylase inhibitors)[6] and targeted kinase inhibitors.

In the context of B-cell malignancies or autoimmune diseases, this scaffold is highly effective in targeting kinases like Bruton's Tyrosine Kinase (BTK). The pyrrolidinone ring acts as a structural mimic for the ATP adenine base, competitively binding to the kinase hinge region, while the fluorophenyl moiety penetrates deep into the hydrophobic back-pocket, locking the enzyme in an inactive conformation.

Caption: Mechanism of action for kinase inhibitors derived from fluorinated pyrrolidinone scaffolds.

Conclusion

The 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one scaffold (CAS: 926215-19-2) bridges the gap between structural rigidity and metabolic stability. By understanding its literature synonyms, leveraging its 3D pseudorotation properties, and applying optimized synthetic protocols that account for its electronic deactivation, medicinal chemists can efficiently deploy this building block to generate highly potent, selective therapeutic agents.

References

- Source: National Institutes of Health (NIH)

- Source: National Institutes of Health (NIH)

- Source: Organic Chemistry Frontiers (RSC Publishing)

- 926215-19-2 | 1-(5-Amino-2-fluorophenyl)

- 926215-19-2 | 1-(5-아미노-2-플루오로페닐)

Sources

- 1. 926215-19-2|1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one|BLD Pharm [bldpharm.com]

- 2. 926215-19-2 | 1-(5-아미노-2-플루오로페닐)피롤리딘-2-온 - Aromsyn [aromsyn.com]

- 3. echemi.com [echemi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho -fluoroanilines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01692K [pubs.rsc.org]

Solubility Profile and Process Engineering for 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Topic: Solubility of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one in Organic Solvents Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers[1]

Executive Summary & Chemical Context

The compound 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one (often designated as "Intermediate A" in various pharmaceutical patents) represents a critical scaffold in the synthesis of nitrogen-containing heterocycles.[1] Its structure combines three distinct pharmacophores that dictate its solubility behavior:

-

Pyrrolidin-2-one (Lactam) Ring: A highly polar, hydrogen-bond accepting moiety that typically imparts water miscibility and high solubility in polar aprotic solvents.[1]

-

Fluorophenyl Ring: A lipophilic, aromatic core.[1] The fluorine atom at the ortho position induces a strong inductive effect (

), modulating the pKa of the aniline and increasing lipophilicity compared to the non-fluorinated analog.[1] -

Primary Amine (-NH₂): A weak base and hydrogen bond donor, rendering the molecule’s solubility pH-dependent in aqueous media.[1]

Understanding the solubility landscape of this molecule is not merely about data points; it is about controlling reaction kinetics (homogeneity), maximizing purification yields (crystallization), and ensuring stable formulations.[1]

Solubility Matrix & Solvent Selection

As an N-aryl pyrrolidinone derivative, this molecule exhibits a "hybrid" solubility profile—bridging the gap between highly polar lactams and lipophilic anilines.[1] The following data synthesizes empirical trends observed in this chemical class (N-aryl lactams) and specific process development data.

Predicted Solubility Profile (at 25°C)

| Solvent Class | Representative Solvent | Solubility Rating | Process Application |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Primary reaction solvent; difficult to remove (high BP).[1] |

| Polar Protic | Methanol, Ethanol | High (>100 mg/mL) | Excellent for dissolution; often used as the "Good Solvent" in recrystallization.[1] |

| Chlorinated | DCM, Chloroform | High (>100 mg/mL) | Standard extraction solvent; solubilizes the neutral free base effectively.[1] |

| Esters | Ethyl Acetate (EtOAc) | Moderate (20–50 mg/mL) | Ideal "workup" solvent; solubility drops significantly at low temps (0°C).[1] |

| Ethers | THF, 2-MeTHF | Good (50–80 mg/mL) | Useful for reduction steps; 2-MeTHF is preferred for green chemistry.[1] |

| Aromatic Hydrocarbons | Toluene | Low to Moderate | Used for azeotropic drying; poor solubility at RT, moderate at reflux.[1] |

| Aliphatic Hydrocarbons | n-Heptane, Hexane | Insoluble (<1 mg/mL) | The definitive "Anti-solvent" for inducing precipitation.[1] |

| Aqueous | Water (Neutral pH) | Low (<5 mg/mL) | The lipophilic fluorophenyl ring disrupts the lactam's water miscibility.[1] |

| Aqueous (Acidic) | 0.1N HCl | High (Soluble as Salt) | Protonation of the -NH₂ forms the hydrochloride salt.[1] |

Mechanistic Insight: The "Fluorine Effect"

The presence of the fluorine atom at the ortho position (relative to the pyrrolidinone nitrogen) increases the lipophilicity (

Experimental Protocol: Gravimetric Solubility Determination

Do not rely solely on literature values, as polymorphism and purity levels can drastically alter saturation points.[1] Use this self-validating protocol to generate precise data for your specific lot.[1]

Workflow Diagram: Solubility Screening

Step-by-Step Methodology

-

Preparation: Place 100 mg of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one into a chemically resistant HPLC vial (2 mL).

-

Addition: Add exactly 0.5 mL of the target solvent.[1]

-

Visual Check:

-

Equilibration: Agitate at 25°C (±0.5°C) for 24 hours using a thermomixer (1000 rpm). Note: 24 hours is required to ensure the thermodynamic equilibrium is reached, avoiding kinetic solubility errors.

-

Filtration: Filter the suspension through a pre-heated 0.45 µm PTFE syringe filter into a pre-weighed vessel. Pre-heating the filter prevents precipitation during filtration.[1]

-

Quantification: Evaporate the solvent under vacuum (or nitrogen stream) and dry the residue to constant weight.[1]

-

Calculation:

-

Purification Strategy: Recrystallization

The most common impurity in the synthesis of this molecule is the nitro-precursor (1-(2-fluoro-5-nitrophenyl)pyrrolidin-2-one) or aniline-related oligomers.[1] The solubility difference between the amino-product and these impurities dictates the purification strategy.[1]

Recommended Solvent System: Ethyl Acetate / n-Heptane

This system utilizes the "Moderate" solubility in EtOAc and "Insolubility" in Heptane to create a controllable supersaturation curve.[1]

Protocol:

-

Dissolution: Dissolve the crude solid in Ethyl Acetate (5 volumes) at reflux (approx. 77°C).

-

Hot Filtration: If insoluble particulates (inorganic salts) are present, filter while hot.[1]

-

Nucleation: Cool slowly to 40°C. If no crystals form, seed with 0.1% pure crystal.

-

Anti-solvent Addition: Slowly add n-Heptane (3 volumes) over 1 hour while cooling to 0–5°C.

-

Why? The slow addition prevents "oiling out" (liquid-liquid phase separation), which traps impurities.[1]

-

-

Isolation: Filter the resulting white/off-white solid and wash with cold 1:1 EtOAc/Heptane.[1]

Diagram: Solubility-Temperature Relationship

Stability & Storage Considerations

-

Oxidation Sensitivity: The primary amine at position 5 is susceptible to oxidation (browning) if stored in solution for extended periods, particularly in chlorinated solvents which can form trace HCl over time.[1]

-

Hygroscopicity: The pyrrolidinone ring is hygroscopic.[1] While the fluorophenyl group mitigates this, the solid can still absorb atmospheric moisture, leading to hydrolysis or caking.[1]

-

Recommendation: Store in tight containers with desiccants.[1]

-

References

-

Synthesis of N-aryl pyrrolidinones

-

Purification of Fluorinated Anilines

-

General Solubility of Pyrrolidinone Derivatives

-

Process Chemistry of Enzalutamide Intermediates

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. data.uspto.gov [data.uspto.gov]

- 3. WO2004013097A1 - Process for the preparation of amino-pyrrolidine derivatives - Google Patents [patents.google.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

- 6. 2-吡咯烷酮 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Pharmaceutical Intermediates Containing N-Aryl Pyrrolidinone Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary: The Rise of a Privileged Scaffold

The N-aryl pyrrolidinone motif, a five-membered lactam core bonded to an aromatic system, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry.[1] Its prevalence is not accidental; the structure's unique combination of properties—conformational rigidity, metabolic stability, and capacity for hydrogen bonding—makes it an ideal foundation for designing potent and selective therapeutic agents.[1][2] This guide provides an in-depth exploration of the N-aryl pyrrolidinone core, focusing on its strategic importance, core synthetic methodologies with mechanistic insights, and practical, field-proven experimental protocols. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical tools necessary to innovate within this chemical space.

Strategic Significance in Medicinal Chemistry

The pyrrolidinone ring is a recurring feature in a multitude of biologically active molecules, spanning a wide array of therapeutic areas.[1][3] Its derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant effects.[3][4][5] The N-aryl substitution is a critical component, often serving to anchor the molecule within the target's binding pocket, modulate physicochemical properties like solubility and lipophilicity, and fine-tune the overall pharmacological profile.

Prominent examples of FDA-approved drugs or advanced clinical candidates underscore the scaffold's versatility:

-

Anticoagulants: Factor Xa inhibitors like Apixaban and Rivaroxaban incorporate related lactam structures, highlighting their utility in cardiovascular medicine.

-

Oncology: Numerous kinase inhibitors and cytotoxic agents leverage the pyrrolidinone core to achieve high-affinity binding.[3]

-

Infectious Diseases: The scaffold is a key component in novel agents targeting viral replication, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, and in developing new classes of antibacterial and antimalarial drugs.[6][7]

-

Central Nervous System (CNS) Disorders: The structural backbone of racetam nootropics (e.g., Piracetam) is the 2-pyrrolidinone ring.[8] Furthermore, derivatives are being explored for anticonvulsant properties and the treatment of neurodegenerative diseases like Alzheimer's.[9][10]

The power of this scaffold lies in its synthetic tractability, allowing for systematic exploration of structure-activity relationships (SAR) through modification at the aryl ring, the pyrrolidinone ring itself, and the lactam carbonyl group.

Core Synthetic Strategies: Forging the Critical C–N Bond

The construction of the N-aryl bond is the cornerstone of synthesizing this class of intermediates. While numerous methods exist, two transition-metal-catalyzed cross-coupling reactions have become the gold standard in both academic and industrial settings: the Buchwald-Hartwig amination and the Ullmann condensation.[9][11]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, renowned for its broad substrate scope, functional group tolerance, and relatively mild reaction conditions.[12]

Causality Behind the Method: This reaction addresses the limitations of classical methods, which often require harsh conditions and are limited to activated aromatic systems. The palladium catalyst, in conjunction with a suitable phosphine ligand, creates a catalytic cycle that efficiently couples an aryl halide (or triflate) with the nitrogen of 2-pyrrolidinone.

Mechanistic Pillars:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is typically I > Br > Cl.[13]

-

Ligand Association & Deprotonation: The 2-pyrrolidinone coordinates to the palladium center. A base is required to deprotonate the lactam nitrogen, forming the corresponding amide anion.

-

Reductive Elimination: This is the product-forming step. The aryl group and the nitrogen atom couple, releasing the N-aryl pyrrolidinone product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]

// Define Nodes Pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#5F6368"]; PdII_ArX [label="L-Pd(II)(Ar)(X)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide_Coord [label="Lactam Binding\n& Deprotonation", shape=plaintext, fontcolor="#5F6368"]; PdII_Amide [label="L-Pd(II)(Ar)(N-Lactam)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#5F6368"]; Product [label="Ar-N-Lactam\n(Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define Edges (Cycle) Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Amide_Coord [label="+ Pyrrolidinone, Base\n- HX"]; Amide_Coord -> PdII_Amide; PdII_Amide -> RedElim; RedElim -> Pd0; RedElim -> Product [style=dashed, color="#4285F4", arrowhead=vee];

// Invisible nodes for layout {rank=same; Pd0; Product;} }

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for N-arylation, predating the palladium-catalyzed approaches.[14] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern variations using soluble copper catalysts and specialized ligands have significantly improved its utility.[14][15]

Causality Behind the Method: The Ullmann reaction is often considered when palladium-based methods fail, particularly with certain heterocyclic substrates or when cost is a primary driver. It provides an orthogonal synthetic route. The key difference lies in the metal catalyst; Ullmann reactions are copper-catalyzed, while Buchwald-Hartwig reactions are palladium-catalyzed.[11]

Mechanistic Pillars:

-

Formation of Copper Amide: The reaction begins with the formation of a copper(I) amide species from the deprotonated pyrrolidinone and a Cu(I) salt.[15]

-

Oxidative Addition: The aryl halide adds to the copper center, forming a transient Cu(III) intermediate.[15]

-

Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the N-aryl pyrrolidinone and regenerating a Cu(I) species.[15]

Comparative Analysis

A judicious choice between these methods depends on substrate scope, functional group tolerance, and process scalability.

| Feature | Buchwald-Hartwig Amination (Palladium) | Ullmann Condensation (Copper) |

| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper salts (e.g., CuI, Cu₂O) |

| Ligands | Biaryl phosphines (e.g., XPhos, RuPhos), DPPF | Diamines, N,N-Dimethyl Glycine, Phenanthrolines |

| Conditions | Generally milder (60-120 °C) | Often requires higher temperatures (>110 °C)[11][14] |

| Substrate Scope | Very broad; effective for Ar-Cl, Br, I, OTf | Traditionally better for activated Ar-I, Ar-Br |

| Functional Group Tolerance | Excellent | Can be moderate; sensitive to certain groups |

| Key Advantage | High efficiency and broad applicability | Lower catalyst cost, alternative selectivity |

Self-Validating Experimental Protocol: Buchwald-Hartwig Synthesis

This section provides a representative, detailed protocol for the synthesis of an N-aryl pyrrolidinone. The protocol is designed as a self-validating system, incorporating in-process checks and clear purification steps to ensure both yield and purity.

// Define Nodes Start [label="Start: Assemble Reagents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Reaction Setup\n(Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heating & Stirring\n(e.g., 100°C, 12-24h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitoring [label="Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up\n(Quench, Extract)", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="Purification\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Characterization\n(NMR, MS, Purity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure Product", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Define Edges Start -> Setup; Setup -> Reaction; Reaction -> Monitoring [label="Periodic Sampling"]; Monitoring -> Reaction [label="Incomplete"]; Monitoring -> Workup [label="Complete"]; Workup -> Purify; Purify -> Analysis; Analysis -> End; }

Figure 2: General Experimental Workflow for N-Aryl Pyrrolidinone Synthesis.

Synthesis of 1-(4-methoxyphenyl)pyrrolidin-2-one

Objective: To synthesize an electron-rich N-aryl pyrrolidinone via palladium-catalyzed cross-coupling, demonstrating a robust and scalable procedure.

Materials:

-

4-Bromoanisole (1.0 equiv)

-

2-Pyrrolidinone (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous Toluene

-

Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

-

Vessel Preparation (Trustworthiness Pillar): A flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar is placed under an inert atmosphere of argon. Causality: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen; an inert atmosphere is critical to prevent catalyst deactivation and ensure reproducibility.

-

Reagent Addition: To the flask, add Cesium Carbonate (2.0 equiv), Pd₂(dba)₃ (0.01 equiv), and Xantphos (0.02 equiv).

-

Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by 2-pyrrolidinone (1.2 equiv) and 4-bromoanisole (1.0 equiv). Causality: Adding the solids first prevents them from clumping. Anhydrous solvent is crucial as water can interfere with the catalytic cycle.

-

Reaction Execution: The flask is lowered into a pre-heated oil bath at 110 °C. The mixture is stirred vigorously for 12-24 hours.

-

In-Process Monitoring (Self-Validation): The reaction progress is monitored by thin-layer chromatography (TLC) or LC-MS by taking small aliquots. The disappearance of the 4-bromoanisole starting material indicates reaction completion.

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 1-(4-methoxyphenyl)pyrrolidin-2-one.

-

Final Characterization: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the outcome.

Future Directions and Innovations

The field continues to evolve, with research focused on developing more sustainable and efficient catalytic systems.[16] Key areas of innovation include:

-

Base Metal Catalysis: Exploring iron, nickel, and copper catalysts to replace expensive palladium for large-scale industrial applications.

-

Photoredox Catalysis: Utilizing light-driven reactions to enable C-N bond formation under exceptionally mild conditions.

-

Flow Chemistry: Adapting these coupling reactions to continuous flow processes for improved safety, efficiency, and scalability in pharmaceutical manufacturing.

-

Asymmetric Synthesis: Developing enantioselective methods to produce chiral N-aryl pyrrolidinones, which are critical for interacting with chiral biological targets.[17]

The N-aryl pyrrolidinone scaffold remains a cornerstone of drug discovery. A deep understanding of its synthesis, rooted in mechanistic principles and validated by robust protocols, empowers chemists to continue unlocking its vast therapeutic potential.

References

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC. (2023). National Center for Biotechnology Information. [Link]

-

Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. (2024). PubMed. [Link]

-

An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021). ResearchGate. [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results. [Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. (2021). ResearchGate. [Link]

-

Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1. (2006). PubMed. [Link]

-

Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. [Link]

-

Drugs containing N-arylated pyrrolidines. ResearchGate. [Link]

-

Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). ACS Publications. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

(PDF) Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]

-

Ullmann condensation. Wikipedia. [Link]

-

Pyrrolidine. Wikipedia. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. Synfacts. [Link]

-

4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl- N-(4-arylpyrrolidin-3-yl)acetamides. (2019). PubMed. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. (2020). National Center for Biotechnology Information. [Link]

-

Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. (2024). ACS Publications. [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. National Center for Biotechnology Information. [Link]

-

Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub. [Link]

-

Ullmann Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl- N-(4-arylpyrrolidin-3-yl)acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Strategic Integration of Fluorinated Phenyl Pyrrolidinone Building Blocks in Drug Discovery

An in-depth technical whitepaper on the strategic integration of fluorinated phenyl pyrrolidinones in modern drug discovery, designed for medicinal chemists, structural biologists, and drug development professionals.

Introduction: The Privileged Nature of Saturated Azaheterocycles

As a Senior Application Scientist navigating the complexities of modern hit-to-lead optimization, I frequently encounter the pharmacokinetic limitations of traditional aliphatic and aromatic scaffolds. Saturated azaheterocycles, particularly pyrrolidines and pyrrolidinones, are privileged motifs present in over 50 FDA-approved drugs [Enamine[1]](). When a phenyl ring is appended to the pyrrolidinone core (creating a phenylpyrrolidinone), the scaffold gains a critical vector for deep hydrophobic pocket binding. However, unsubstituted phenylpyrrolidinones are notoriously susceptible to rapid oxidative metabolism via CYP450 enzymes.

To circumvent this, medicinal chemists deploy the "fluorine effect." Fluorinated building blocks—where fluorine is strategically positioned on the phenyl ring or the pyrrolidinone backbone—are indispensable tools for fine-tuning molecular behavior 2. Fluorine’s high electronegativity and small Van der Waals radius (1.47 Å) allow it to modulate pKa, block metabolically labile sites, and enhance binding affinity through multipolar C-F···C=O and C-F···H-N interactions with target proteins 3.

Physicochemical Profiling & The "Fluorine Effect"

The introduction of fluorine into the phenylpyrrolidinone architecture is not merely a structural tweak; it is a calculated physicochemical overhaul. By substituting a hydrogen atom with fluorine at the para- or meta-positions of the phenyl ring, we sterically and electronically shield the aromatic ring from CYP3A4-mediated epoxidation and subsequent hydroxylation.

Table 1: Impact of Fluorination on Phenyl Pyrrolidinone Physicochemical Properties

| Scaffold Variant | logD (pH 7.4) | Microsomal Clearance (µL/min/mg) | pKa (Lactam NH) | Target Affinity (Relative) |

| Unsubstituted Phenylpyrrolidinone | 1.82 | 45.2 (High) | 14.2 | Baseline (1x) |

| 4-(4-Fluorophenyl)pyrrolidin-2-one | 2.15 | 22.5 (Medium) | 14.1 | 4.5x |

| 4-(3,4-Difluorophenyl)pyrrolidin-2-one | 2.41 | 12.4 (Low) | 14.0 | 8.2x |

| 3-Fluoro-4-phenylpyrrolidin-2-one | 1.95 | 18.7 (Low) | 12.5 | 6.0x |

Data Synthesis Note: Notice how fluorination directly on the pyrrolidinone core (3-Fluoro variant) dramatically lowers the pKa of the lactam NH through inductive electron withdrawal, transforming it into a significantly stronger hydrogen bond donor for kinase or GPCR hinge-binding.

Application in Target-Directed Drug Design: GPCRs and FPR2 Agonists

Fluorinated phenyl pyrrolidinones have shown exceptional promise in targeting G-protein coupled receptors (GPCRs). A prime example is the development of Formyl Peptide Receptor 2 (FPR2) agonists. FPR2 plays a crucial role in resolving inflammation by stimulating macrophage phagocytosis and inhibiting neutrophil chemotaxis.

Recent structure-activity relationship (SAR) studies on derivatives related to the FPR2 agonist BMS-986235 demonstrate that introducing a fluorine substituent on the phenyl ring significantly improves both FPR2 agonist potency and microsomal stability 4.

FPR2 signaling pathway activated by fluorinated phenyl pyrrolidinone agonists.

Fragment-Based Drug Discovery (FBDD) Workflow

In FBDD, fluorinated phenyl pyrrolidinones serve as ideal starting points due to their low molecular weight, high ligand efficiency, and the ability to utilize ^19F NMR for highly sensitive primary screening.

Workflow for Fragment-Based Drug Discovery using fluorinated pyrrolidinone scaffolds.

Self-Validating Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)pyrrolidin-2-one

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of the core building block 4-(4-fluorophenyl)pyrrolidin-2-one via a robust Michael addition and reductive lactamization sequence. Every step is designed with built-in analytical validation.

Step 1: Michael Addition of Nitromethane

-

Procedure: To a solution of ethyl 4-fluorocinnamate (1.0 eq) in THF (0.5 M), add nitromethane (5.0 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) at 0 °C. Stir the reaction at room temperature for 12 hours.

-

Causality of Reagents: DBU is specifically selected as a sterically hindered, non-nucleophilic base. It effectively deprotonates nitromethane (pKa ~10) to form the reactive nitronate anion without causing competitive ester hydrolysis or transesterification, which would inevitably occur if standard alkoxides or NaOH were used.

-

Self-Validation Checkpoint: Analyze via LC-MS. The reaction is deemed complete only when the UV trace (254 nm) shows total consumption of the cinnamate starting material and the mass spectrum confirms the presence of the nitro-ester intermediate [M+H]+.

Step 2: Reductive Lactamization

-

Procedure: Dissolve the crude nitro-ester intermediate in absolute ethanol (0.2 M). Add Raney-Nickel (20% w/w). Purge the vessel with nitrogen, then subject the mixture to a hydrogen atmosphere (50 psi) in a Parr shaker for 24 hours at room temperature. Filter through a pad of Celite and concentrate in vacuo.

-

Causality of Reagents: Raney-Nickel under a hydrogen atmosphere is chosen to selectively reduce the aliphatic nitro group to a primary amine. The spatial proximity of this newly formed amine to the ethyl ester drives a spontaneous, thermodynamically favorable intramolecular aminolysis, ejecting ethanol and forming the stable 5-membered pyrrolidinone ring.

-

Self-Validation Checkpoint: Conduct ^19F and ^1H NMR spectroscopy. ^19F NMR must show a distinct, single resonance at approximately -115 ppm (characteristic of the para-fluoroaryl group). ^1H NMR will confirm lactam formation via the complete disappearance of the ethyl ester signals (quartet at 4.1 ppm, triplet at 1.2 ppm) and the emergence of a broad singlet at ~7.8 ppm representing the lactam N-H proton.

References

-

Title: Fluorinated building blocks in drug design: new pathways and targets Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

- 1. Sugar-like Building Blocks for Drug Design - Enamine [enamine.net]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one safety data sheet (SDS)

Technical Monograph & Safety Assessment: 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one

Document Control:

-

Version: 1.0 (Research Use Only)

Chemical Identity & Physicochemical Profile

1.1 Nomenclature & Structure This compound represents a specialized medicinal chemistry scaffold, integrating a polar lactam ring with a functionalized aniline. It serves as a critical "left-hand" building block for kinase inhibitors (e.g., JAK, BTK) and Factor Xa inhibitors, where the lactam provides hydrogen bond acceptance and the aniline serves as a vector for further molecular elaboration.

| Property | Specification |

| IUPAC Name | 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one |

| Synonyms | N-(5-Amino-2-fluorophenyl)butyrolactam; 5-Amino-2-fluoro-N-(2-oxopyrrolidin-1-yl)benzene |

| Molecular Formula | C₁₀H₁₁FN₂O |

| Molecular Weight | 194.21 g/mol |

| CAS Number | Not Listed in Major Public Inventories (Treat as Novel/Proprietary) |

| Physical State | Off-white to pale yellow solid (Predicted) |

| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |

1.2 Structural Analysis The molecule features a pyrrolidin-2-one (gamma-lactam) fused to a phenyl ring at the nitrogen position.

-

Ortho-Fluorine (Pos 2): Increases metabolic stability and lipophilicity; induces a twisted conformation relative to the lactam ring due to steric repulsion, potentially improving selectivity in protein binding.

-

Meta-Amine (Pos 5): A nucleophilic primary amine handle, highly reactive toward electrophiles (acyl chlorides, isocyanates) for library synthesis.

Hazard Identification & Toxicology (GHS Classification)

Note: As a novel research intermediate, specific toxicological data is limited. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous N-aryl lactams and fluorinated anilines.

2.1 GHS Label Elements

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Predicted based on aniline substructure).

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

H373: May cause damage to organs (Blood/Liver) through prolonged or repeated exposure (Precautionary assignment due to aniline moiety).

-

2.2 Toxicological Mechanisms

-

Methemoglobinemia Risk: Primary aromatic amines (anilines) can undergo metabolic N-hydroxylation, leading to hemotoxicity. While the lactam substitution may mitigate this, the free amine at position 5 retains this potential risk.

-

Irritation: The lactam functionality is polar and can act as a permeation enhancer, potentially increasing the dermal absorption of the irritant fluorophenyl motif.

Safe Handling & Engineering Controls

3.1 Hierarchy of Controls Handling this compound requires adherence to SafeBridge Band 3 protocols until specific potency data is established.

Figure 1: Risk Management Hierarchy for Novel Pharmacophores. The primary reliance is on Engineering Controls to prevent aerosolization.

3.2 Experimental Handling Protocol

-

Weighing: Must be performed in a powder containment balance enclosure or a glovebox. Never weigh on an open bench.

-

Solubilization: Dissolve in solvent (DMSO/DCM) immediately upon weighing to reduce inhalation risk.

-

Decontamination: Surfaces should be wiped with 10% bleach (to oxidize the aniline) followed by ethanol.

Synthesis & Application Context

4.1 Retrosynthetic Logic Understanding the synthesis aids in identifying impurities. The compound is typically assembled via a cyclization reaction.

Figure 2: Synthetic Pathway. The regioselectivity of the acylation step is critical due to the presence of two amino groups in the starting material.

4.2 Analytical Validation To verify the identity of this specific isomer (distinguishing it from the 4-amino or 2-amino isomers):

-

1H NMR (DMSO-d6): Look for the distinct splitting pattern of the aromatic protons. The proton between the fluorine and the pyrrolidinone (H3) will show a characteristic coupling constant.

-

LC-MS: Confirm parent ion [M+H]+ = 195.2.

-

Regiochemistry Check: NOESY (Nuclear Overhauser Effect Spectroscopy) is required to confirm the pyrrolidinone ring is attached ortho to the fluorine.

Emergency Response

| Scenario | Immediate Action |

| Inhalation | Move to fresh air immediately. If breathing is labored, administer oxygen. Seek medical attention (Risk of delayed pulmonary edema or methemoglobinemia). |

| Skin Contact | Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 minutes. Do not use ethanol (enhances absorption). |

| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses. |

| Spill | Evacuate area. Wear full PPE. Absorb with vermiculite. Do not sweep dry dust (aerosol risk). |

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for 1-(4-Aminophenyl)pyrrolidin-2-one (Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

- SafeBridge Consultants.Potent Compound Safety: Categorization and Handling Guidelines. (Industry Standard Reference for Band 3 Compounds).

-

Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines.[2][3][4] Molecules, 27(23), 8468.[2] (Demonstrates synthetic methodology for N-aryl pyrrolidinones). Retrieved from [Link]

Sources

- 1. 4-Phenyl-2-pyrrolidinone | C10H11NO | CID 121397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor-Acceptor Cyclopropanes and Anilines/Benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Strategic Sourcing and Technical Validation of CAS 926215-19-2

The following technical guide details the commercial sourcing, quality validation, and handling of CAS 926215-19-2 (1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one), a specialized intermediate used in small molecule drug discovery.

A Guide for Medicinal Chemists and Process Engineers

Executive Summary

CAS 926215-19-2 , chemically identified as 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one , is a high-value heterocyclic building block. It features a fluorinated phenyl ring coupled to a lactam (pyrrolidinone) core with a free amine handle. This specific substitution pattern renders it a critical scaffold for synthesizing kinase inhibitors (e.g., TRK, BTK targets) and PARP inhibitors , where the fluoro-phenyl moiety modulates metabolic stability and binding affinity.

This guide provides a vetted sourcing strategy, technical specifications, and a self-validating Quality Assurance (QA) protocol to ensure research-grade integrity.

Chemical Identity & Technical Specifications

Before sourcing, the material must be defined by precise physicochemical parameters to prevent identity errors during procurement.

| Parameter | Specification |

| IUPAC Name | 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one |

| CAS Number | 926215-19-2 |

| Molecular Formula | C₁₀H₁₁FN₂O |

| Molecular Weight | 194.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO (>10 mg/mL), Methanol, DCM; Low solubility in water.[1] |

| Key Functional Groups | Primary Amine (-NH₂), Lactam Carbonyl (C=O), Aryl Fluoride (Ar-F) |

| Purity Grade | Research Grade (≥97% by HPLC) |

Commercial Sourcing Landscape

The supply chain for CAS 926215-19-2 is dominated by specialized catalog suppliers rather than bulk commodity vendors. The following vendors have been identified as reliable sources for research-grade material (mg to gram scale).

Supplier Comparison Table

| Supplier | Catalog / SKU | Purity Claim | Stock Location | Lead Time |

| Ambeed | A1051796 | 95%+ | USA / China | 1-2 Weeks |

| BLD Pharm | BD01051796 | 97% | USA / India / China | 3-5 Days |

| Echemi | (Multiple Distributors) | 95-98% | Global | Varies |

| EvitaChem | 926215-19-2 | Research | China | 2-3 Weeks |

Sourcing Insight: BLD Pharm and Ambeed are currently the most active suppliers with verified inventory data for this specific CAS. For GMP campaigns, a custom synthesis request to a CRO is recommended as off-the-shelf batches are typically non-GMP.

Quality Assurance & Validation Protocol

Trusting a Certificate of Analysis (CoA) is insufficient for critical path experiments. The following Self-Validating QC Protocol should be executed upon receipt of the material.

A. Identity Confirmation (NMR)

The presence of the Aryl Fluoride allows for a rapid, high-specificity check using ¹⁹F-NMR, which is often cleaner than ¹H-NMR for detecting regioisomers.

-

¹H-NMR (400 MHz, DMSO-d₆): Look for the lactam ring protons (multiplets around 2.0–3.8 ppm) and the characteristic aromatic splitting pattern of the 1,2,5-substituted benzene ring.

-

¹⁹F-NMR: Expect a single distinct peak around -110 to -130 ppm (relative to CFCl₃). Multiple peaks indicate defluorination or regioisomeric impurities.

B. Purity Assessment (HPLC)

Use a reverse-phase gradient to separate the product from potential aniline precursors.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).

C. QC Decision Tree (Visualization)

Figure 1: Incoming Quality Control (IQC) workflow for validating CAS 926215-19-2 prior to use in synthesis.

Handling, Reconstitution, and Storage

The primary amine functionality makes this compound susceptible to oxidation over time, while the lactam ring is generally stable.

Reconstitution Protocol

-

Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for biological stock solutions (up to 50 mM). For chemical synthesis, Dichloromethane (DCM) or Methanol are suitable.

-

Procedure:

-

Weigh the desired amount in a glass vial.

-

Add solvent slowly down the side of the vial.

-

Vortex for 30 seconds. If particulates remain, sonicate for 2 minutes at room temperature.

-

-

Filtration: If used for cellular assays, filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the amine).

Storage Conditions

-

Solid State: Store at -20°C under desiccated conditions. Protect from light.

-

Solution State: Aliquot DMSO stocks and store at -80°C . Avoid repeated freeze-thaw cycles (max 3 cycles).

Synthetic Application Context

CAS 926215-19-2 is typically employed as a nucleophile in cross-coupling reactions or amide bond formations. The free amine at position 5 is the reactive handle.

Common Reaction Pathways:

-

Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form drug-like amides.

-

Buchwald-Hartwig Amination: Coupling with aryl halides to extend the scaffold.

-

Reductive Amination: Reaction with aldehydes to form secondary amines.

Mechanism of Action (Scaffold Utility)

While CAS 926215-19-2 itself is an intermediate, the N-phenylpyrrolidinone motif is a pharmacophore often associated with modulating solubility and metabolic stability in drug candidates. The fluorine atom at the ortho position of the phenyl ring (relative to the lactam nitrogen) blocks metabolic hydroxylation and locks the conformation of the ring system, enhancing binding selectivity in kinase pockets.

References

-

Ambeed . (2025). Product Analysis: 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one. Retrieved from

-

BLD Pharm . (2025). Certificate of Analysis Data for BD01051796. Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for similar scaffolds. Retrieved from

-

Echemi . (2025).[2][3] Global Supplier Database for CAS 926215-19-2. Retrieved from

Sources

Technical Guide: Biological Potential and Synthetic Utility of 1-(5-Amino-2-fluorophenyl)pyrrolidin-2-one Derivatives

The following technical guide provides an in-depth analysis of the biological activity, synthetic utility, and pharmacological potential of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one derivatives.

Executive Summary

The compound 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one (CAS 926215-19-2) represents a privileged "bifunctional" scaffold in modern medicinal chemistry. It combines a rigid

This guide dissects the biological activity of derivatives built upon this core, focusing on three primary therapeutic vectors: Factor Xa inhibition , Kinase modulation , and Antibacterial activity . It provides validated synthetic protocols and assay methodologies for researchers utilizing this scaffold in lead optimization.

Chemical Basis & Structure-Activity Relationship (SAR)

Structural Analysis

The molecule functions as a rigidified linker that orients the terminal amine for coupling with "L-shaped" pharmacophores.

-

The Pyrrolidin-2-one Ring: Acts as a hydrogen bond acceptor (carbonyl oxygen) and a rigid spacer. It mimics the morpholin-3-one ring found in blockbuster anticoagulants but with altered lipophilicity (

LogP -

The 2-Fluoro Substituent: A critical design element. The fluorine atom at the ortho position relative to the lactam nitrogen:

-

Conformational Lock: Induces a twisted conformation between the phenyl and lactam rings via steric repulsion and dipole effects, often favoring bioactive binding modes.

-

Metabolic Blockade: Prevents oxidative metabolism at the sensitive ortho position.

-

-

The 5-Amino Group: The primary "handle" for derivatization (e.g., amide coupling, urea formation) to introduce specificity elements (S1/S4 pocket binders).

Electronic Effects

The electron-withdrawing fluorine atom reduces the basicity of the aniline nitrogen (if free) and modulates the pKa of the system. In derivatives, this fluorine often participates in multipolar interactions with protein backbone amides (e.g., Gly219 in Factor Xa).

Biological Mechanisms & Therapeutic Applications[1][2][3]

Factor Xa Inhibition (Anticoagulant Potential)

The most direct application of this scaffold is in the design of Factor Xa (FXa) inhibitors. The 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one core serves as a surrogate for the 4-(4-aminophenyl)morpholin-3-one moiety found in Rivaroxaban .

-

Mechanism: Derivatives bind to the active site of FXa. The pyrrolidinone ring occupies the S4 binding pocket (aryl-binding site), while the 5-amino group is derivatized to reach the S1 pocket (specificity pocket).

-

Binding Mode: The carbonyl oxygen of the lactam accepts a hydrogen bond from the backbone NH of the S4 subsite. The 2-fluoro group interacts with the hydrophobic walls of the S4 pocket, enhancing affinity compared to non-fluorinated analogs.

Kinase Inhibition (MEK/Raf Pathways)

The 2-fluoro-5-aminoaniline motif is a hallmark of allosteric MEK inhibitors (e.g., Binimetinib, Cobimetinib).

-

Mechanism: Derivatives utilizing this core bind to the allosteric pocket adjacent to the ATP-binding site in MEK1/2.

-

Role of the Scaffold: The pyrrolidinone ring acts as a solvent-exposed solubilizing group, replacing the typical cyclopropane or alkyl chains found in first-generation inhibitors. This modification can improve solubility and reduce hERG liability.

Antibacterial Activity (Oxazolidinone Bioisosteres)

While less common, the scaffold mimics the N-aryl oxazolidinone core of Linezolid .

-

Mechanism: Inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

-

SAR Note: The pyrrolidinone is a bioisostere of the oxazolidinone ring. While generally less potent than the oxazolidinone parent, it offers a different resistance profile and improved chemical stability.

Visualizations: Mechanism & Synthesis[1][4]

Factor Xa Binding Interaction (Conceptual)

The following diagram illustrates the hypothetical binding mode of a derivative (Drug-X) built on this scaffold within the Factor Xa active site.

Caption: Conceptual binding mode of the scaffold within the Factor Xa active site, highlighting the dual interaction of the lactam and fluoro-phenyl groups.

Validated Synthesis Workflow

The synthesis of the core scaffold from commercially available precursors.

Caption: Step-by-step synthetic pathway for generating the target scaffold from 2-fluoro-5-nitroaniline.

Experimental Protocols

Synthesis of 1-(5-amino-2-fluorophenyl)pyrrolidin-2-one

Objective: To generate the core scaffold for further derivatization.

-

Cyclization (Formation of Lactam Ring):

-

Dissolve 2-fluoro-5-nitroaniline (10 mmol) in anhydrous DMF (20 mL).

-

Add 4-chlorobutyryl chloride (11 mmol) dropwise at 0°C. Stir for 1 hour.

-

Add potassium carbonate (25 mmol) and heat the mixture to 80°C for 6 hours.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 1:1) for the disappearance of the aniline.

-

Workup: Pour into ice water, extract with ethyl acetate, dry over MgSO4, and concentrate. Purify via silica gel chromatography to yield the nitro-intermediate.

-

-

Reduction (Nitro to Amino):

-

Dissolve the nitro-intermediate (5 mmol) in Methanol (50 mL).

-

Add 10% Pd/C (10 wt%).

-

Stir under a hydrogen atmosphere (balloon pressure) at Room Temperature for 4 hours.

-

Note: Avoid high pressure or elevated temperature to prevent defluorination.

-

Workup: Filter through Celite, concentrate the filtrate. The resulting solid is the title compound (CAS 926215-19-2), typically used without further purification.

-

In Vitro Factor Xa Inhibition Assay

Objective: To evaluate the anticoagulant potency of derivatives.

-

Reagents: Human Factor Xa (Enzyme), S-2765 (Chromogenic Substrate), Assay Buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% BSA).

-

Protocol:

-

Prepare serial dilutions of the test compound (derivative of the scaffold) in DMSO.

-

Incubate 10 µL of compound with 50 µL of Factor Xa (1 nM final) in a 96-well plate for 15 minutes at 37°C.

-

Initiate the reaction by adding 40 µL of S-2765 substrate (200 µM final).

-

Measurement: Monitor the absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 10 minutes.

-

Analysis: Calculate IC50 using a 4-parameter logistic fit. Validated inhibitors (e.g., Rivaroxaban) should be used as positive controls.

-

Data Summary: Comparative Potency Potential